N-[4-chloro-2-(trifluoromethyl)phenyl]-2-propoxyacetamide N-[4-chloro-2-(trifluoromethyl)phenyl]-2-propoxyacetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13568084
InChI: InChI=1S/C12H13ClF3NO2/c1-2-5-19-7-11(18)17-10-4-3-8(13)6-9(10)12(14,15)16/h3-4,6H,2,5,7H2,1H3,(H,17,18)
SMILES: CCCOCC(=O)NC1=C(C=C(C=C1)Cl)C(F)(F)F
Molecular Formula: C12H13ClF3NO2
Molecular Weight: 295.68 g/mol

N-[4-chloro-2-(trifluoromethyl)phenyl]-2-propoxyacetamide

CAS No.:

Cat. No.: VC13568084

Molecular Formula: C12H13ClF3NO2

Molecular Weight: 295.68 g/mol

* For research use only. Not for human or veterinary use.

N-[4-chloro-2-(trifluoromethyl)phenyl]-2-propoxyacetamide -

Specification

Molecular Formula C12H13ClF3NO2
Molecular Weight 295.68 g/mol
IUPAC Name N-[4-chloro-2-(trifluoromethyl)phenyl]-2-propoxyacetamide
Standard InChI InChI=1S/C12H13ClF3NO2/c1-2-5-19-7-11(18)17-10-4-3-8(13)6-9(10)12(14,15)16/h3-4,6H,2,5,7H2,1H3,(H,17,18)
Standard InChI Key PRFIIMLQPHQGOC-UHFFFAOYSA-N
SMILES CCCOCC(=O)NC1=C(C=C(C=C1)Cl)C(F)(F)F
Canonical SMILES CCCOCC(=O)NC1=C(C=C(C=C1)Cl)C(F)(F)F

Introduction

Chemical and Structural Characteristics

Molecular Architecture

N-[4-Chloro-2-(trifluoromethyl)phenyl]-2-propoxyacetamide features a phenyl ring substituted at the 4-position with a chlorine atom and at the 2-position with a trifluoromethyl group. The acetamide moiety is attached via a propoxy chain, contributing to its lipophilicity. The compound’s InChIKey (PRFIIMLQPHQGOC-UHFFFAOYSA-N) and SMILES notation (CCCOCC(=O)NC1=C(C=C(C=C1)Cl)C(F)(F)F) provide precise descriptors of its stereochemical configuration.

Table 1: Key Chemical Properties

PropertyValue
Molecular FormulaC12H13ClF3NO2
Molecular Weight295.68 g/mol
IUPAC NameN-[4-Chloro-2-(trifluoromethyl)phenyl]-2-propoxyacetamide
CAS Registry Number68836-61-3
SolubilityLimited aqueous solubility; high organic solvent miscibility

The trifluoromethyl group enhances electron-withdrawing effects, stabilizing the phenyl ring and reducing susceptibility to hydrolytic degradation . This structural resilience contributes to the compound’s environmental persistence.

Metabolic Formation and Biotransformation Pathways

Role as a Triflumizole Metabolite

Triflumizole (CAS No. 68694-11-1), the parent compound, undergoes extensive hepatic metabolism in mammals, yielding N-[4-chloro-2-(trifluoromethyl)phenyl]-2-propoxyacetamide as a major metabolite. In rat studies, oral administration of triflumizole at 300 mg/kg bw resulted in FD-1-1 constituting the primary fecal metabolite, accounting for 20–30% of excreted residues . The metabolic pathway involves hydrolysis of the imidazole ring and subsequent oxidation of the propoxy chain.

Species-Specific Metabolic Differences

Rodent studies reveal dose-dependent variations in metabolite profiles. At low doses (10 mg/kg bw), triflumizole is predominantly converted to FM-8-1 (a sulfate conjugate), whereas high-dose exposures favor FD-1-1 formation due to saturation of oxidative enzymes . Gender disparities are minimal in single-dose regimens but become pronounced under repeated dosing, with female rats exhibiting accelerated clearance of FD-1-1 compared to males.

Environmental Behavior and Ecotoxicology

Persistence and Mobility

N-[4-Chloro-2-(trifluoromethyl)phenyl]-2-propoxyacetamide demonstrates moderate environmental persistence, with a soil half-life of 30–60 days under aerobic conditions. Its log Kow of 3.2 suggests a propensity for bioaccumulation in aquatic organisms, though biomagnification factors remain below thresholds for regulatory concern.

Aquatic Toxicity

Acute toxicity studies indicate significant risks to aquatic invertebrates, with a 96-hour LC50 of 1.2 mg/L for Daphnia magna. Chronic exposure at sublethal concentrations (0.05 mg/L) impairs reproductive success in fish species, likely due to endocrine-disrupting properties inherited from the parent fungicide .

Table 2: Ecotoxicological Parameters

OrganismEndpointValue (mg/L)
Daphnia magna96h LC501.2
Oncorhynchus mykiss28d NOEC0.03
Pseudokirchneriella72h EC50 (growth)0.45

Toxicological Profile in Mammals

Acute and Subchronic Toxicity

Oral LD50 values in rats exceed 1000 mg/kg bw, classifying the compound as moderately toxic. Subchronic exposure (90-day rat study) at 34 mg/kg bw/day induced hepatomegaly and elevated alkaline phosphatase levels, establishing a NOAEL of 10 mg/kg bw/day . Histopathological examinations revealed hepatic nodule formation and granulomatous inflammation at higher doses.

Regulatory Status and Risk Mitigation

Global Regulatory Frameworks

The U.S. EPA classifies N-[4-chloro-2-(trifluoromethyl)phenyl]-2-propoxyacetamide under the triflumizole metabolite group, subject to cumulative risk assessments under the Food Quality Protection Act. Maximum residue limits (MRLs) for triflumizole in apples (0.5 ppm) and grapes (1.0 ppm) indirectly regulate FD-1-1 concentrations in food matrices .

Occupational Exposure Limits

No specific OELs exist for FD-1-1, but the ACGIH recommends adherence to triflumizole’s threshold limit value (TLV) of 0.5 mg/m³ for airborne exposures during agricultural application.

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